molecular formula C20H22N2O2 B5672270 2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide

2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B5672270
M. Wt: 322.4 g/mol
InChI Key: CYZXOWJMICQRCT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide is an organic compound that features a methoxyphenyl group and an indole moiety linked by an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Acylation: The indole derivative is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(2-methyl-1H-indol-3-yl)ethyl chloroacetate.

    Substitution Reaction: The intermediate is reacted with 4-methoxyaniline to form the final product, this compound, under mild heating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

    Reduction: The acetamide group can be reduced to an amine using lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic aromatic substitution with strong nucleophiles like sodium hydride.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in acetonitrile.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: 2-(4-hydroxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide.

    Reduction: 2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]ethylamine.

    Substitution: 2-(4-substituted phenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of both methoxyphenyl and indole groups suggests it might exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide exerts its effects would depend on its specific biological target. Generally, compounds with indole moieties can interact with various receptors and enzymes, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide: Similar structure but lacks the methyl group on the indole ring.

    2-(4-Hydroxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(4-Methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]ethylamine: Similar structure but with an amine group instead of an acetamide group.

Uniqueness

The unique combination of the methoxyphenyl and indole moieties in 2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide may confer specific biological activities that are not present in similar compounds. The presence of the acetamide group could also influence its pharmacokinetic properties, such as solubility and metabolic stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-17(18-5-3-4-6-19(18)22-14)11-12-21-20(23)13-15-7-9-16(24-2)10-8-15/h3-10,22H,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZXOWJMICQRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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